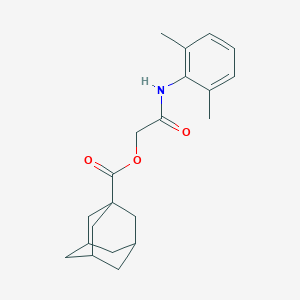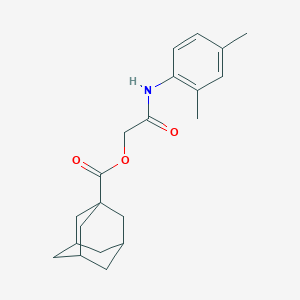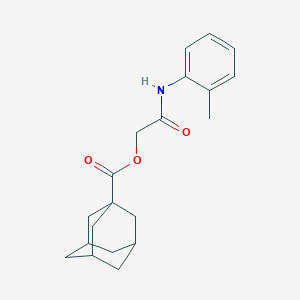![molecular formula C20H17ClN2O4S B305733 2-[(5E)-5-(5-chloro-2-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B305733.png)
2-[(5E)-5-(5-chloro-2-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2,6-dimethylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(5E)-5-(5-chloro-2-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2,6-dimethylphenyl)acetamide, also known as compound 1, is a chemical compound that has gained attention in scientific research for its potential therapeutic applications. The compound is synthesized using a multi-step process, and its mechanism of action and physiological effects have been studied extensively. In
Scientific Research Applications
Compound 1 has been studied extensively for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of cancer cells and induce apoptosis. In vivo studies have shown that it can reduce inflammation and oxidative stress in animal models of disease. These findings suggest that 2-[(5E)-5-(5-chloro-2-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2,6-dimethylphenyl)acetamide 1 may have potential as a therapeutic agent for a variety of diseases.
Mechanism of Action
The mechanism of action of 2-[(5E)-5-(5-chloro-2-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2,6-dimethylphenyl)acetamide 1 is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in inflammation and cancer. It has been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and immune responses. It has also been shown to inhibit the PI3K/Akt pathway, which is involved in cell survival and proliferation. These effects may contribute to its anti-inflammatory and anticancer properties.
Biochemical and Physiological Effects:
Compound 1 has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the activity of various enzymes involved in inflammation and cancer, such as COX-2 and MMP-9. It has also been shown to reduce the production of reactive oxygen species and increase the activity of antioxidant enzymes such as SOD and CAT. In vivo studies have shown that it can reduce inflammation and oxidative stress in animal models of disease, such as colitis and arthritis.
Advantages and Limitations for Lab Experiments
One advantage of using 2-[(5E)-5-(5-chloro-2-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2,6-dimethylphenyl)acetamide 1 in lab experiments is its well-characterized synthesis method, which allows for the production of high-purity 2-[(5E)-5-(5-chloro-2-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2,6-dimethylphenyl)acetamide. Its potential therapeutic applications also make it an attractive candidate for further study. However, one limitation is its relatively low solubility, which may affect its bioavailability in vivo. Further studies are needed to determine the optimal dosage and administration route for this 2-[(5E)-5-(5-chloro-2-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2,6-dimethylphenyl)acetamide.
Future Directions
There are many potential future directions for research on 2-[(5E)-5-(5-chloro-2-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2,6-dimethylphenyl)acetamide 1. One area of interest is its potential as a therapeutic agent for cancer. Further studies are needed to determine its efficacy and safety in vivo, as well as its potential for combination therapy with other anticancer agents. Another area of interest is its potential as a treatment for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Further studies are needed to determine its optimal dosage and administration route, as well as its potential for long-term use. Overall, 2-[(5E)-5-(5-chloro-2-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2,6-dimethylphenyl)acetamide 1 shows great promise as a therapeutic agent, and further research is needed to fully explore its potential.
Synthesis Methods
The synthesis of 2-[(5E)-5-(5-chloro-2-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2,6-dimethylphenyl)acetamide 1 involves a multi-step process that begins with the reaction of 5-chloro-2-hydroxybenzaldehyde with thiosemicarbazide to form a thiazolidinone intermediate. This intermediate is then reacted with 2,6-dimethylphenylacetyl chloride in the presence of a base to form 2-[(5E)-5-(5-chloro-2-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2,6-dimethylphenyl)acetamide 1. The synthesis method has been optimized to improve yield and purity, and the resulting 2-[(5E)-5-(5-chloro-2-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2,6-dimethylphenyl)acetamide has been characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
properties
Product Name |
2-[(5E)-5-(5-chloro-2-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2,6-dimethylphenyl)acetamide |
|---|---|
Molecular Formula |
C20H17ClN2O4S |
Molecular Weight |
416.9 g/mol |
IUPAC Name |
2-[(5E)-5-[(5-chloro-2-hydroxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2,6-dimethylphenyl)acetamide |
InChI |
InChI=1S/C20H17ClN2O4S/c1-11-4-3-5-12(2)18(11)22-17(25)10-23-19(26)16(28-20(23)27)9-13-8-14(21)6-7-15(13)24/h3-9,24H,10H2,1-2H3,(H,22,25)/b16-9+ |
InChI Key |
QGLAAVZDRUSJNL-CXUHLZMHSA-N |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN2C(=O)/C(=C\C3=C(C=CC(=C3)Cl)O)/SC2=O |
SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN2C(=O)C(=CC3=C(C=CC(=C3)Cl)O)SC2=O |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN2C(=O)C(=CC3=C(C=CC(=C3)Cl)O)SC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



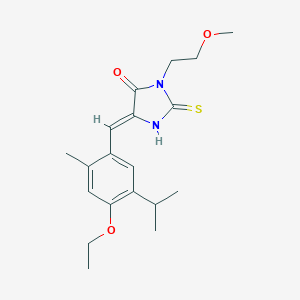
![3-(5-{(Z)-[1-(2-methoxyethyl)-5-oxo-2-thioxoimidazolidin-4-ylidene]methyl}furan-2-yl)benzoic acid](/img/structure/B305653.png)
![3-(2-Methoxyethyl)-5-[4-(1-pyrrolidinyl)benzylidene]-2-thioxo-4-imidazolidinone](/img/structure/B305655.png)
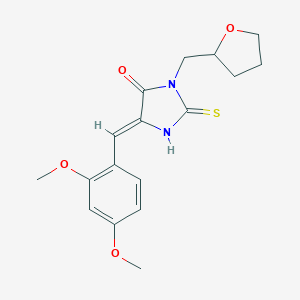
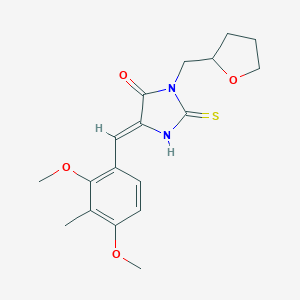
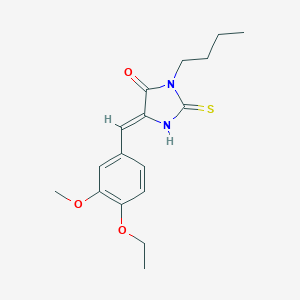
![Ethyl4-(5-{2-[5-cyano-3-nitro-4-(methoxymethyl)-6-oxo-1,6-dihydro-2-pyridinyl]vinyl}-2-furyl)benzoate](/img/structure/B305662.png)
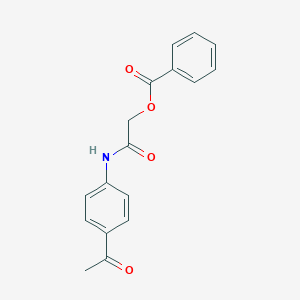
![2-[3-(Methylsulfanyl)anilino]-2-oxoethyl 2-chlorobenzoate](/img/structure/B305668.png)
